

Technical Guide: 5-Fluoro-6-methylpyridin-3-amine

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Compound of Interest

Compound Name: 5-Fluoro-6-methylpyridin-3-amine

CAS No.: 1211542-12-9

Cat. No.: B3046215

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Core Identity & Medicinal Chemistry Application

Executive Summary

5-Fluoro-6-methylpyridin-3-amine (CAS: 1211542-12-9) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., BTK, PI3K, and CDK antagonists). Its structural value lies in the strategic placement of the fluorine atom at the C5 position and the methyl group at C6.

- **Metabolic Stability:** The C5-fluorine atom blocks a common site of oxidative metabolism (CYP450-mediated oxidation), extending the half-life of the parent drug.
- **Electronic Modulation:** The electron-withdrawing nature of fluorine lowers the basicity of the pyridine nitrogen (pKa modulation), reducing off-target hERG binding and improving membrane permeability.
- **Synthetic Utility:** The C3-amine serves as a versatile nucleophile for Buchwald-Hartwig aminations or amide couplings, linking the pyridine "head" to various pharmacophores.

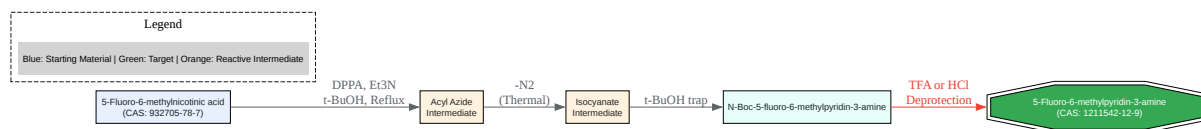
Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data | Notes |
|-------------------|---|--|
| IUPAC Name | 5-Fluoro-6-methylpyridin-3-amine | Also known as 3-Amino-5-fluoro-6-methylpyridine |
| CAS Number | 1211542-12-9 | Critical: Do not confuse with isomer 6-fluoro-5-methyl (CAS 186593-48-6) |
| Molecular Formula | C ₆ H ₇ FN ₂ | |
| Molecular Weight | 126.13 g/mol | Fragment-sized for FBDD (Fragment-Based Drug Design) |
| SMILES | <chem>CC1=NC=C(N)C=C1F</chem> | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert gas |
| pKa (Calc) | ~3.5 - 4.0 (Pyridine N) | Lower than pyridine (5.[1][2][3][4][5][6][7]2) due to F-inductive effect |
| Solubility | DMSO, Methanol, DCM | Moderate solubility in water |

Synthetic Pathways[6]

The synthesis of **5-Fluoro-6-methylpyridin-3-amine** is non-trivial due to the directing group challenges on the pyridine ring. The most reliable laboratory-scale route utilizes a Curtius Rearrangement starting from the commercially available carboxylic acid.

Pathway Logic (Graphviz Visualization)



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Caption: Figure 1. Curtius Rearrangement route converting the nicotinic acid precursor to the target amine via a Boc-protected intermediate.

Detailed Experimental Protocol

Objective: Synthesis of **5-Fluoro-6-methylpyridin-3-amine** from 5-Fluoro-6-methylnicotinic acid via Curtius Rearrangement.

Reagents Required:

- Starting Material: 5-Fluoro-6-methylnicotinic acid (1.0 eq)
- Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)
- Base: Triethylamine (Et_3N) (1.5 eq)
- Solvent: tert-Butanol (t-BuOH) (Anhydrous)
- Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step-by-Step Methodology:

- Activation & Rearrangement (One-Pot):
 - Charge a flame-dried round-bottom flask with 5-Fluoro-6-methylnicotinic acid (1.0 g, 6.45 mmol) and anhydrous t-BuOH (15 mL).

- Add Et₃N (1.35 mL, 9.67 mmol) under N₂ atmosphere.
- Add DPPA (1.53 mL, 7.1 mmol) dropwise at room temperature.
- Critical Step: Heat the reaction mixture to reflux (85°C) for 4–6 hours. Evolution of N₂ gas indicates the formation of the isocyanate intermediate and subsequent trapping by t-BuOH.
- Monitor: Check reaction progress by LC-MS (Target mass: M+H = 227 for Boc-intermediate).
- Work-up (Boc-Intermediate):
 - Cool to room temperature. Concentrate the solvent under reduced pressure.
 - Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ solution and brine.
 - Dry over Na₂SO₄, filter, and concentrate.
 - Optional: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate tert-butyl (5-fluoro-6-methylpyridin-3-yl)carbamate.
- Deprotection (Formation of Amine):
 - Dissolve the Boc-carbamate in Dichloromethane (DCM) (10 mL).
 - Add TFA (5 mL) dropwise at 0°C.
 - Stir at room temperature for 2 hours until TLC shows complete consumption of the starting material.
 - Concentrate the mixture to remove excess TFA.
- Free Base Isolation:
 - The residue is the TFA salt. To obtain the free amine:
 - Redissolve in DCM.

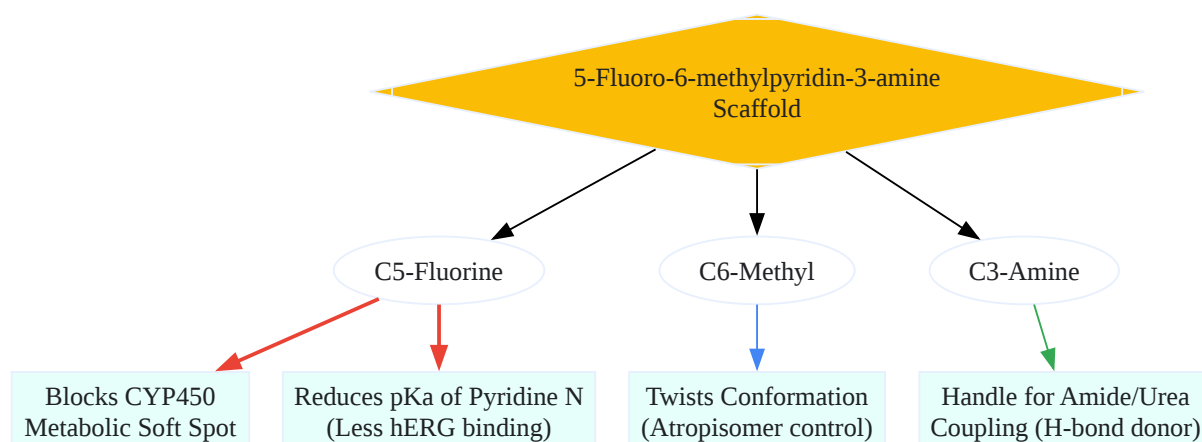
- Slowly add saturated aqueous Na_2CO_3 until $\text{pH} > 9$.
- Extract with DCM (3 x 20 mL).
- Dry organic layers over Na_2SO_4 and concentrate to yield **5-Fluoro-6-methylpyridin-3-amine** as a pale yellow solid.

Yield Expectation: 60–75% over two steps.

Medicinal Chemistry Applications

This scaffold is frequently employed to optimize lead compounds in kinase inhibitor programs.

Structure-Activity Relationship (SAR) Logic



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Caption: Figure 2. Functional decomposition of the scaffold in drug design, highlighting the specific role of each substituent.

Key Reaction: Amide Coupling

The primary utility of the C3-amine is reacting with carboxylic acids to form amide-linked inhibitors.

- Conditions: HATU, DIPEA, DMF, RT.
- Observation: The reduced basicity of the C3-amine (due to the C5-fluorine) may require stronger coupling reagents (e.g., HATU or T3P) compared to non-fluorinated analogs.

Safety & Handling (E-E-A-T)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation; if the solid turns dark brown, purify via recrystallization or sublimation before use.
- PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.

References

- Plexikon Inc. (2010).[8] Pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors. WO2010126851A1. World Intellectual Property Organization.[2] (Describes the use of this scaffold in kinase inhibitor synthesis).

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